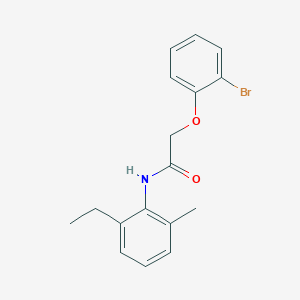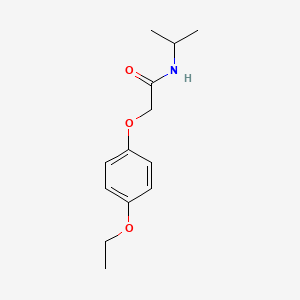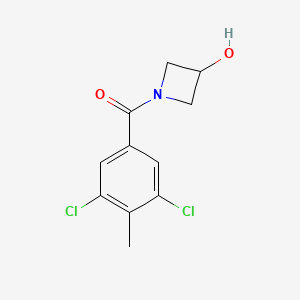
2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, commonly known as BPEA, is an organic compound that is widely used in scientific research. BPEA is a potent and selective agonist of the G protein-coupled receptor 55 (GPR55), which is a member of the cannabinoid receptor family. In recent years, there has been a growing interest in BPEA due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
BPEA acts as an agonist of the 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide receptor, which is a member of the cannabinoid receptor family. This compound is expressed in various tissues, including the brain, immune system, and cardiovascular system. Activation of this compound by BPEA leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
BPEA has been shown to have various biochemical and physiological effects. Studies have shown that BPEA can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. BPEA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPEA has several advantages for lab experiments. It is a potent and selective agonist of the 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide receptor, which allows for the study of the specific effects of this compound activation. BPEA is also relatively easy to synthesize and is commercially available. However, BPEA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, BPEA has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of BPEA. One potential direction is the study of the effects of BPEA in vivo. This would allow for a better understanding of the potential therapeutic applications of BPEA. Another potential direction is the development of more potent and selective agonists of the 2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide receptor. This could lead to the development of novel therapies for various diseases. Additionally, the study of the signaling pathways activated by BPEA could lead to a better understanding of the role of this compound in various physiological processes.
Métodos De Síntesis
BPEA can be synthesized through a multi-step process starting from 2-bromoanisole and 2-ethyl-6-methylphenol. The first step involves the reaction of 2-bromoanisole with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 2-ethyl-6-methylphenol in the presence of a base to yield the intermediate compound. The final step involves the reaction of the intermediate with acetic anhydride to form BPEA.
Aplicaciones Científicas De Investigación
BPEA has been extensively studied in scientific research due to its potential therapeutic applications. Studies have shown that BPEA has anti-inflammatory, anti-cancer, and neuroprotective effects. BPEA has also been shown to have analgesic properties and may be useful in the treatment of pain.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-13-8-6-7-12(2)17(13)19-16(20)11-21-15-10-5-4-9-14(15)18/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVDVTBZBBVZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)
![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)

![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)


![5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5691798.png)

![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)
![N~7~-(2,5-dimethoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5691846.png)
